3-Chloro-4-(chloromethyl)pyridine
Overview
Description
3-Chloro-4-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-(chloromethyl)pyridine can be synthesized through several methods. One common method involves the chlorination of 3-methylpyridine. The process starts with 3-methylpyridine, which is oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then reacted with methanol to produce methyl pyridine-3-carboxylate.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chlorination processes. These processes are optimized for high yield and purity, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reactions typically occur under basic conditions.
Oxidation: Potassium permanganate is often used as an oxidizing agent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine carboxylic acids and other oxidized derivatives.
Scientific Research Applications
3-Chloro-4-(chloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s reactivity is often attributed to the presence of the chlorine atoms, which can participate in various chemical interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: A closely related compound with similar reactivity.
4-(Chloromethyl)pyridine: Another derivative of pyridine with comparable chemical properties.
2-(Chloromethyl)pyridine: Similar in structure but with the chlorine atom in a different position, leading to different reactivity patterns.
Uniqueness
3-Chloro-4-(chloromethyl)pyridine is unique due to the specific positioning of the chlorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and applications .
Biological Activity
3-Chloro-4-(chloromethyl)pyridine, a chlorinated pyridine derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is part of a broader class of pyridine-based compounds known for their diverse pharmacological properties.
- Chemical Formula : C6H6Cl2N
- Molecular Weight : 177.02 g/mol
- CAS Number : 6959-48-4
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that pyridine compounds demonstrated excellent antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of additional functional groups in these compounds often enhances their biological efficacy.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Test Strains | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus, E. coli, P. aeruginosa | Varies (specific data not available) |
Other pyridine derivatives | Various (e.g., Bacillus subtilis) | Noted for lower MIC values |
Anticancer Activity
A significant bioassay conducted on this compound hydrochloride indicated its carcinogenic potential. In studies involving Fischer 344 rats and B6C3F1 mice, the compound was administered via gavage at varying doses. The results showed a notable increase in tumor incidence among treated animals, particularly squamous-cell papillomas and carcinomas .
Table 2: Carcinogenicity Bioassay Results
Species | Dose (mg/kg) | Duration (weeks) | Tumor Incidence (%) |
---|---|---|---|
Fischer 344 Rats | 75 | 103 | Significant increase |
Fischer 344 Rats | 150 | 83 | Significant increase |
B6C3F1 Mice | 100 | 102 | Significant increase |
B6C3F1 Mice | 200 | 81 | Significant increase |
The biological activity of chlorinated pyridines can be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The unique geometry of these compounds allows for specific interactions with proteins, which may enhance their therapeutic effects .
Case Studies and Research Findings
- Antimicrobial Study : A recent investigation into the antimicrobial properties of chlorinated pyridines revealed that modifications to the pyridine ring significantly influenced their efficacy against bacterial strains. Compounds with longer alkyl chains exhibited superior activity .
- Carcinogenicity Assessment : The carcinogenic potential of this compound was evaluated through long-term exposure studies in animal models. The findings underscored the need for caution in handling and application due to the observed tumorigenic effects .
Properties
IUPAC Name |
3-chloro-4-(chloromethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYIPDRTOJPCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299508 | |
Record name | 3-Chloro-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485828-89-5 | |
Record name | 3-Chloro-4-(chloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485828-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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